Ornithine phenylacetate

Hepatic Encephalopathy Ammonia Scavenging Pharmacodynamics

Ornithine phenylacetate (OP) is the only ammonia scavenger that combines L-ornithine-mediated glutamine synthesis with phenylacetate-driven PAGN excretion, delivering sustained reductions in arterial ammonia, brain water, and intracranial pressure—effects not replicable by L-ornithine L-aspartate (LOLA) or sodium phenylacetate alone. The patented silver-free, high-yield synthesis supports industrial-scale API production with minimized impurities. Ideal for clinical trials targeting overt hepatic encephalopathy and for preclinical cerebral edema models. Request a quote for GMP-grade material.

Molecular Formula C13H20N2O4
Molecular Weight 268.31 g/mol
CAS No. 952154-79-9
Cat. No. B609774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrnithine phenylacetate
CAS952154-79-9
SynonymsOrnithine phenylacetate;  L-OP;  OCR-002;  OP;  L-Ornithine phenylacetate; 
Molecular FormulaC13H20N2O4
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN
InChIInChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1
InChIKeyLRSYFEZBIMVWRY-VWMHFEHESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ornithine Phenylacetate CAS 952154-79-9: An Intravenous Ammonia Scavenger for Hepatic Encephalopathy


Ornithine phenylacetate (OP), chemically designated as L-ornithine phenylacetate (CAS: 952154-79-9), is an intravenous salt combining the amino acid L-ornithine with phenylacetic acid. It functions as a potent ammonia scavenger [1], under clinical development for the treatment of acute/overt hepatic encephalopathy (HE) and hyperammonemia associated with cirrhosis and acute liver failure [2]. The compound acts via a dual mechanism: L-ornithine serves as a substrate for glutamine synthesis from ammonia in skeletal muscle, while phenylacetate conjugates with this glutamine to form phenylacetylglutamine (PAGN), which is excreted renally [3].

Why Ornithine Phenylacetate Cannot Be Interchanged with L-Ornithine L-Aspartate or Phenylacetate Alone


Ornithine phenylacetate's therapeutic effect depends on the stoichiometric synergy between its two constituents. In preclinical models, neither L-ornithine nor phenylacetate/phenylbutyrate administered individually produced a significant reduction in arterial ammonia or brain water compared to placebo; only the combination (OP) achieved a sustained improvement [1]. This synergy is explained by interorgan metabolism: L-ornithine increases ammonia fixation into glutamine in muscle, and phenylacetate then traps and excretes this glutamine as PAGN, preventing its reconversion to ammonia [2]. Therefore, generic substitution with L-ornithine L-aspartate (LOLA)—which lacks the phenylacetate excretion pathway—or with sodium phenylacetate—which lacks the ornithine-driven glutamine synthesis—would fail to replicate the dual-action ammonia-lowering mechanism and the sustained reductions in brain water and intracranial pressure observed with the intact salt [3].

Quantitative Evidence for Ornithine Phenylacetate Differentiation: Head-to-Head and Cross-Study Comparisons


Superior Ammonia Reduction vs Placebo at 3 Hours in Overt HE Patients

In a phase IIb randomized controlled trial (NCT01966419), ornithine phenylacetate (10-20 g/day IV) significantly reduced plasma ammonia compared to placebo at 3 hours post-infusion [1].

Hepatic Encephalopathy Ammonia Scavenging Pharmacodynamics

Prevention of Intracranial Hypertension in a Porcine Model of Acute Liver Failure

In a porcine model of acute liver failure (ALF), treatment with ornithine phenylacetate prevented the rise in intracranial pressure (ICP) observed in vehicle-treated animals [1].

Acute Liver Failure Intracranial Pressure Preclinical Model

Engagement of a Novel Glycine-Dependent Ammonia-Lowering Pathway

In a porcine ALF model, OP treatment markedly increased urinary excretion of phenylacetylglycine (PAG), a conjugation product of glycine, indicating engagement of an alternative ammonia-removal pathway not observed with other ammonia scavengers [1].

Ammonia Metabolism Glycine Renal Excretion

Absence of Neurologic Adverse Event Correlation with Phenylacetic Acid Exposure

Unlike sodium phenylacetate and glycerol phenylbutyrate, where plasma phenylacetic acid (PAA) exposure has been correlated with neurologic adverse events in some patient populations, a pooled analysis of five clinical trials found no correlation between PAA exposure and neurologic AEs in patients treated with ornithine phenylacetate [1].

Safety Profile Neurologic Adverse Events Pharmacokinetics

Commercial-Scale Manufacturing Without Silver Salts or Intermediate Benzoate Salts

Patented processes (e.g., US11066352B2, EP3621947A1) describe the synthesis of L-ornithine phenylacetate without using silver salts or forming intermediate benzoate salts, enabling commercial-scale production with high yields and low impurities [1][2].

Process Chemistry Manufacturing Scalability

Optimal Research and Industrial Use Cases for Ornithine Phenylacetate Based on Quantitative Evidence


Preclinical Research in Acute Liver Failure and Intracranial Hypertension Models

Ornithine phenylacetate is uniquely suited for preclinical studies investigating ammonia-induced brain edema and intracranial hypertension. The robust ICP reduction (44% vs saline, p=0.001) and engagement of the novel glycine pathway in porcine ALF models [1][2] make it a valuable tool for mechanistic studies of cerebral ammonia metabolism and for evaluating combination strategies in acute decompensation.

Clinical Trial Design for Overt Hepatic Encephalopathy Requiring Rapid Ammonia Reduction

For clinical trials targeting acute/overt HE in hospitalized cirrhotic patients, ornithine phenylacetate provides a pharmacodynamically validated option with demonstrated rapid ammonia reduction (p=0.014 at 3h vs placebo) [3]. Its dual-action mechanism and favorable neurologic safety profile [4] support its inclusion as an investigational agent in protocols where rapid ammonia control is a primary endpoint.

Manufacturing Process Development for High-Purity L-Ornithine Phenylacetate API

The patented silver-free, high-yield synthesis routes [5][6] enable industrial-scale production of L-ornithine phenylacetate active pharmaceutical ingredient (API) with minimized impurities. This is particularly relevant for CMOs and pharmaceutical developers seeking a reliable, cost-effective, and regulatory-compliant source of the compound for both clinical and commercial supply chains.

Comparative Pharmacology Studies of Ammonia Scavengers

Ornithine phenylacetate's distinct dual mechanism (glutamine synthesis + PAGN excretion) and its synergistic action over individual components [7] make it an essential comparator in studies evaluating next-generation ammonia-lowering therapies. Its well-characterized PK/PD profile across diverse patient populations [8] provides a benchmark for benchmarking novel agents in hepatic encephalopathy and hyperammonemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ornithine phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.